N-tert-Butyl-N'-propyl ethylenediamine
Overview
Description
N-tert-Butyl-N’-propyl ethylenediamine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . It is a derivative of ethylenediamine, featuring tert-butyl and propyl groups attached to the nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl and propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the halides, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, such as N-tert-butyl-N’-propyl ethylenediamine oxide.
Reduction: Reduced derivatives, such as N-tert-butyl-N’-propyl ethylenediamine hydride.
Substitution: Substituted derivatives, depending on the electrophile used in the reaction.
Scientific Research Applications
N-tert-Butyl-N’-propyl ethylenediamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical reagent in proteomics research.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its nitrogen atoms. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-methyl ethylenediamine
- N-tert-Butyl-N’-ethyl ethylenediamine
- N-tert-Butyl-N’-butyl ethylenediamine
Uniqueness
N-tert-Butyl-N’-propyl ethylenediamine is unique due to its specific combination of tert-butyl and propyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable coordination complexes and in selective organic transformations .
Properties
IUPAC Name |
N'-tert-butyl-N-propylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-6-10-7-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPURHCGIKOTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428260 | |
Record name | N-tert-Butyl-N'-propyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-79-4 | |
Record name | N1-(1,1-Dimethylethyl)-N2-propyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-N'-propyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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